molecular formula C18H16ClN3OS B11233751 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11233751
M. Wt: 357.9 g/mol
InChI Key: XCWDKLFTOVCBAD-UHFFFAOYSA-N
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzothiadiazole ring, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 1-phenylcyclopentanecarboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiadiazole derivatives.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. The benzothiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentanecarboxamide is unique due to its combination of a benzothiadiazole ring with a cyclopentanecarboxamide moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H16ClN3OS

Molecular Weight

357.9 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C18H16ClN3OS/c19-13-8-9-14-16(22-24-21-14)15(13)20-17(23)18(10-4-5-11-18)12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2,(H,20,23)

InChI Key

XCWDKLFTOVCBAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC4=NSN=C43)Cl

Origin of Product

United States

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